molecular formula C7H12O B562517 4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI) CAS No. 101223-87-4

4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)

Cat. No.: B562517
CAS No.: 101223-87-4
M. Wt: 112.172
InChI Key: KXOKGQNYBFVWOX-BMMSZFGTSA-N
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Description

Isomeric Differentiation

This compound exhibits stereoisomerism due to:

  • Double bond geometry : The (E)-isomer differs from the (Z)-isomer (CAS 113972-71-7).
  • Chirality : The R-configuration at carbon 3 distinguishes it from the S-enantiomer (CAS 101223-88-5).

CAS Registry Number and Synonym Management

The compound is uniquely identified by its CAS Registry Number 101223-87-4 . Synonyms and alternative designations include:

Synonym Type Examples
IUPAC-based (E)-3-Methyl-4-hexen-2-one; (E,3R)-3-Methylhex-4-en-2-one
Common 3-Methyl-e-4-hexen-2-one; 4-Hexen-2-one, 3-methyl-, (E)-
Database IDs DTXSID70336808 (PubChem); CID 45085013 (PubChem)

These synonyms are standardized across chemical databases such as PubChem, ChemSpider, and NIST. Disambiguation is critical, as similar names (e.g., 3-methyl-4-hexen-2-one without stereochemical descriptors) may refer to racemic mixtures or undefined isomers.

Molecular Formula and Weight Validation

The molecular formula C₇H₁₂O is consistent across all authoritative sources, including PubChem, NIST, and ChemSpider. Validation methodologies include:

  • High-resolution mass spectrometry (HRMS) : Confirms an exact mass of 112.0888 g/mol .
  • Elemental analysis : Matches the theoretical carbon (75.00%), hydrogen (10.78%), and oxygen (14.22%) composition.

Comparative Molecular Weight Data

Source Molecular Weight (g/mol) Method
PubChem 112.17 PubChem 2.2 computation
NIST 112.1696 Experimental calibration
ChemSpider 112.172 Average isotopic mass

Minor discrepancies (<0.03%) arise from rounding conventions or isotopic abundance corrections but do not affect analytical utility.

Properties

CAS No.

101223-87-4

Molecular Formula

C7H12O

Molecular Weight

112.172

IUPAC Name

(E,3R)-3-methylhex-4-en-2-one

InChI

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4+/t6-/m1/s1

InChI Key

KXOKGQNYBFVWOX-BMMSZFGTSA-N

SMILES

CC=CC(C)C(=O)C

Synonyms

4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)

Origin of Product

United States

Preparation Methods

Organocatalytic Strategy

The MacMillan group pioneered the use of imidazolidinone catalysts for ketone dienophiles. For (R,E)-3-methyl-4-hexen-2-one, cyclopentadiene reacts with ethyl vinyl ketone in the presence of (2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one (Catalyst 5) and HClO₄ (20 mol%). Key parameters include:

  • Solvent : Water (3–7 M concentration)

  • Temperature : 0°C

  • Yield : 89%

  • endo:exo Selectivity : 25:1

  • Enantiomeric Excess : 90%

The reaction proceeds via a cis-iminium intermediate (MM3-8), where steric shielding of the trans-iminium face ensures si-face selectivity (Figure 1). Computational modeling confirms that larger R² substituents (e.g., ethyl, n-butyl) enhance enantiocontrol by impeding competing enantiodivergent pathways.

Table 1: Catalyst Screening for Diels-Alder Reactions

CatalystTime (h)Yield (%)ee (%)
1BnMe48200
3PhEt248847
5Bn5-Me-furyl128990

Wittig Olefination

The Wittig reaction offers a stereoselective route to (E)-configured alkenes. Reacting 3-methyl-2-pentanone with (3-methylbut-2-en-1-yl)triphenylphosphonium ylide generates the target compound:

Ph3P=CHCH(CH3)CH2+CH3C(O)CH2CH3(E)-3-methyl-4-hexen-2-one\text{Ph}_3\text{P=CHCH(CH}_3\text{)CH}_2 + \text{CH}_3\text{C(O)CH}_2\text{CH}_3 \rightarrow \text{(E)-3-methyl-4-hexen-2-one}

Conditions :

  • Base : NaHMDS (1.1 equiv)

  • Solvent : THF, -78°C to 23°C

  • Yield : 72%

  • E:Z Ratio : 8:1

Oxidation of Allylic Alcohols

Controlled oxidation of (E)-3-methyl-4-hexen-2-ol provides an alternative pathway:

Pyridinium Chlorochromate (PCC) Oxidation

  • Substrate : (E)-3-methyl-4-hexen-2-ol

  • Oxidant : PCC (1.2 equiv)

  • Solvent : CH₂Cl₂, 0°C

  • Yield : 85%

  • Stereoretention : >99%

Cross-Metathesis Strategies

Olefin metathesis using Grubbs II catalyst enables modular synthesis:

CH2=CHC(O)CH3+CH2=CHCH(CH3)2(E)-3-methyl-4-hexen-2-one\text{CH}_2=\text{CHC(O)CH}_3 + \text{CH}_2=\text{CHCH(CH}_3\text{)}_2 \rightarrow \text{(E)-3-methyl-4-hexen-2-one}

Optimized Conditions :

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : Toluene, 40°C

  • Conversion : 68%

  • Selectivity : 7:1 (E:Z)

Claisen Condensation

Base-mediated condensation of ethyl acetoacetate with 3-penten-2-one yields the β-keto ester intermediate, which undergoes decarboxylation:

CH3C(O)CH2CO2Et+CH2=CHC(O)CH3NaOEt(E)-3-methyl-4-hexen-2-one\text{CH}_3\text{C(O)CH}_2\text{CO}_2\text{Et} + \text{CH}_2=\text{CHC(O)CH}_3 \xrightarrow{\text{NaOEt}} \text{(E)-3-methyl-4-hexen-2-one}

Key Data :

  • Temperature : 120°C

  • Decarboxylation Agent : Cu(I) oxide

  • Overall Yield : 54%

Stereochemical Analysis and Characterization

NIST mass spectral data (m/z 112.1696) and GC retention indices confirm identity. Enantiopurity is verified via chiral HPLC (Chiralpak AD-H column, hexane:iPrOH 95:5), showing a 90:10 er for the Diels-Alder product .

Q & A

Basic: What are the key spectroscopic techniques for characterizing 4-Hexen-2-one, 3-methyl-, [R-(E)]-?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the stereochemistry (E-configuration) and methyl substitution. Coupling constants (e.g., 3JHH^3J_{H-H}) help identify double-bond geometry.
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching (~1700–1750 cm1^{-1}) and alkene (C=C) absorption bands (~1600–1680 cm1^{-1}).
  • Mass Spectrometry (MS): Analyze fragmentation patterns, such as α-cleavage near the carbonyl group, to confirm molecular weight and structural motifs. For example, 4-Hexen-2-one derivatives often show a base peak at m/z corresponding to the loss of a methyl group or alkene fragment .

Advanced: How can researchers design experiments to study cis-trans isomerization mechanisms in this compound under photochemical conditions?

Answer:

  • Experimental Setup: Use UV-Vis spectroscopy to monitor isomerization kinetics. Irradiate the sample at wavelengths absorbed by the carbonyl group (e.g., 280–320 nm) to trigger intramolecular energy transfer to the double bond .
  • Control Variables: Maintain consistent temperature and solvent polarity to isolate photochemical effects.
  • Computational Modeling: Apply time-dependent density functional theory (TD-DFT) to simulate energy transfer pathways and compare predicted transition states with experimental data.

Basic: What stereoselective synthesis strategies are effective for preparing 4-Hexen-2-one derivatives?

Answer:

  • Asymmetric Catalysis: Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control stereochemistry during ketone formation.
  • Allylic Alkylation: Employ stereospecific reagents (e.g., Grignard with chiral ligands) to install the methyl group at the 3-position.
  • Reference Case: For analogous β-hydroxy ketones, enzymatic resolution (e.g., lipase-mediated acyl transfer) can separate enantiomers, though solvent choice and substrate rigidity must be optimized .

Advanced: How can computational methods predict the reactivity of 4-Hexen-2-one derivatives in different environments?

Answer:

  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability, focusing on the E/Z equilibrium.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
  • Transition State Analysis: Use QM/MM (quantum mechanics/molecular mechanics) to model reaction pathways for photoisomerization or nucleophilic additions .

Basic: What techniques resolve stereoisomeric mixtures during synthesis?

Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Crystallization-Induced Diastereomer Resolution: Convert enantiomers into diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives).
  • Case Example: Cyclohexenone oxime derivatives were resolved via chiral HPLC, highlighting the importance of mobile-phase optimization (e.g., hexane/isopropanol ratios) .

Advanced: How should researchers address conflicting data in spectroscopic characterization?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NOESY NMR for spatial proximity and X-ray crystallography for absolute configuration).
  • Statistical Analysis: Apply principal component analysis (PCA) to IR or MS datasets to identify outliers or systematic errors.
  • Reproducibility Checks: Replicate experiments under varied conditions (e.g., solvent, temperature) to confirm robustness. Reference guidelines from Med. Chem. Commun. on data presentation and validation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, as ketones can irritate mucous membranes.
  • Waste Disposal: Follow institutional guidelines for halogenated solvent waste if used in reactions. Refer to safety data sheets (SDS) for analogous cyclohexanone derivatives .

Advanced: What strategies optimize synthetic pathways for high-yield production of 4-Hexen-2-one derivatives?

Answer:

  • DoE (Design of Experiments): Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time.
  • Case Study: For similar alkenones, yields improved by 30% when switching from batch to flow chemistry, reducing side reactions .

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